![molecular formula C15H12BrFN2O B3855517 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide](/img/structure/B3855517.png)
4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide
Overview
Description
4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide, also known as BFBH, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various experiments, and its unique properties have made it a popular choice for researchers in the field of biochemistry and pharmacology.
Mechanism of Action
The exact mechanism of action of 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide is not fully understood. However, studies have shown that 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide acts as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have anti-tumor properties and can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide can induce cell cycle arrest and apoptosis in cancer cells. Additionally, 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide in lab experiments is its unique properties. 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide has been shown to have anti-tumor and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Additionally, 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also limitations to using 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide in lab experiments. One of the main limitations is the lack of research on the compound. While studies have shown promising results, more research is needed to fully understand the potential applications of 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide.
Future Directions
There are several future directions for the study of 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide. One potential direction is the development of 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide is a chemical compound that has shown promising results in various scientific research applications. Its unique properties have made it a popular choice for researchers in the field of biochemistry and pharmacology. While more research is needed to fully understand the potential applications of 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide, the compound has the potential to be a valuable tool in the fight against cancer and inflammatory diseases.
Scientific Research Applications
4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide has been studied for its potential use in various scientific research applications. One of the primary uses of this compound is in the field of cancer research. Studies have shown that 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Additionally, 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzohydrazide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
4-bromo-N-[(E)-1-(4-fluorophenyl)ethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFN2O/c1-10(11-4-8-14(17)9-5-11)18-19-15(20)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,19,20)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFSTRCYVJSSKL-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(E)-1-(4-fluorophenyl)ethylideneamino]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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